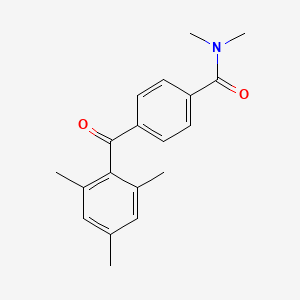![molecular formula C11H18N2O B5698673 2-[propyl(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B5698673.png)
2-[propyl(pyridin-2-ylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[propyl(pyridin-2-ylmethyl)amino]ethanol is a compound that belongs to the class of organic compounds known as ethanolamines. These compounds are characterized by the presence of an ethanol group (-CH2CH2OH) attached to an amine group. The structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and a propyl group attached to the nitrogen atom of the ethanolamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[propyl(pyridin-2-ylmethyl)amino]ethanol typically involves the reaction of pyridine-2-carbaldehyde with propylamine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction is carried out in a solvent like methanol under stirring conditions at room temperature. The reaction mixture is then neutralized with dilute hydrochloric acid and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[propyl(pyridin-2-ylmethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O).
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[propyl(pyridin-2-ylmethyl)amino]ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-[propyl(pyridin-2-ylmethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways. Additionally, the presence of the pyridine ring and ethanolamine moiety allows the compound to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[ethyl(pyridin-2-ylmethyl)amino]ethanol
- 2-[methyl(pyridin-2-ylmethyl)amino]ethanol
- 2-[butyl(pyridin-2-ylmethyl)amino]ethanol
Uniqueness
2-[propyl(pyridin-2-ylmethyl)amino]ethanol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-[propyl(pyridin-2-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-7-13(8-9-14)10-11-5-3-4-6-12-11/h3-6,14H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIUPARCNWPFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3-METHOXYPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5698639.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![N-(Benzo[c][1,2,5]thiadiazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B5698664.png)






